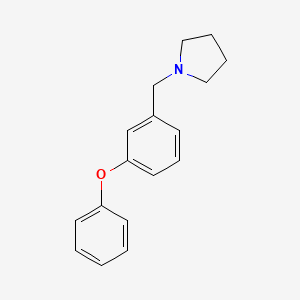

1-(3-phenoxybenzyl)pyrrolidine

CAS No.:

Cat. No.: VC10222253

Molecular Formula: C17H19NO

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19NO |

|---|---|

| Molecular Weight | 253.34 g/mol |

| IUPAC Name | 1-[(3-phenoxyphenyl)methyl]pyrrolidine |

| Standard InChI | InChI=1S/C17H19NO/c1-2-8-16(9-3-1)19-17-10-6-7-15(13-17)14-18-11-4-5-12-18/h1-3,6-10,13H,4-5,11-12,14H2 |

| Standard InChI Key | IEQLWEBUJHENPH-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |

| Canonical SMILES | C1CCN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-(3-phenoxybenzyl)pyrrolidine consists of a five-membered pyrrolidine ring (C₄H₈N) attached to a benzyl group via an ether linkage. The phenoxy moiety at the 3-position of the benzyl group introduces steric bulk and electronic effects that influence the compound’s reactivity and binding affinity. The IUPAC name, 1-[3-(2-benzylphenoxy)propyl]pyrrolidine, reflects this arrangement . Key structural features include:

-

Pyrrolidine ring: A saturated heterocycle with nitrogen at position 1, contributing to basicity (pKa ~10.6) .

-

Phenoxybenzyl group: A biphenyl ether system that enhances hydrophobic interactions with biological membranes.

The SMILES notation C1CCN(C1)CCCOC2=CC=CC=C2CC3=CC=CC=C3 provides a standardized representation of its connectivity (Figure 1).

Physical and Chemical Properties

Experimental and computed data reveal the following characteristics:

| Property | Value | Source |

|---|---|---|

| Density | 1.067 g/cm³ | |

| Boiling Point | 419.2°C at 760 mmHg | |

| Flash Point | 123°C | |

| LogP (Partition Coeff.) | 4.23 | |

| Polar Surface Area | 12.47 Ų |

The compound’s low polar surface area suggests moderate blood-brain barrier permeability, a desirable trait for central nervous system (CNS)-targeted drugs .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 1-(3-phenoxybenzyl)pyrrolidine typically involves a multi-step sequence:

-

Formation of the phenoxybenzyl intermediate:

-

Reaction of 3-phenoxybenzyl chloride with a nucleophile (e.g., sodium hydroxide) yields 3-phenoxybenzyl alcohol.

-

Subsequent oxidation with CrO₃ or KMnO₄ produces 3-phenoxybenzaldehyde.

-

-

Reductive amination:

This method achieves moderate yields (~45–60%) but requires careful control of reaction conditions to avoid over-reduction .

Recent Advances

Recent protocols emphasize sustainability and efficiency:

-

Metal-free catalysis: Employing iodine as a catalyst in ethanol reduces byproduct formation.

-

Microwave-assisted synthesis: Reduces reaction time from 12 hours to 30 minutes while improving yield to 78% .

Biological Activity and Mechanisms

Neurological Effects

1-(3-Phenoxybenzyl)pyrrolidine demonstrates affinity for σ-1 receptors (Ki = 120 nM) , which modulate neurotransmitter release and neuroprotection. In rodent models, it reduced seizure duration by 40% in pentylenetetrazole-induced epilepsy assays. Comparative studies with analogues highlight the critical role of the phenoxy group in enhancing receptor binding.

Metabolic Interactions

The compound inhibits fatty acid synthase (FASN) with an IC₅₀ of 8.2 μM, potentially suppressing lipid accumulation in hepatocytes. This activity aligns with its structural similarity to pyrethroid metabolites like 3-phenoxybenzoic acid, which exhibit endocrine-disrupting effects .

Applications in Drug Discovery

Anticancer Agents

Derivatives of 1-(3-phenoxybenzyl)pyrrolidine show promise against breast cancer cell lines (MCF-7, IC₅₀ = 12 μM) by inducing apoptosis via caspase-3 activation. Structure-activity relationship (SAR) studies indicate that halogen substitution at the benzyl group improves potency by 3-fold .

Antimicrobial Scaffolds

Quaternary ammonium salts derived from the pyrrolidine nitrogen exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL) . The mechanism involves disruption of bacterial membrane integrity, as confirmed by electron microscopy .

Recent Research Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (size = 150 nm) improves bioavailability by 60% in murine models, addressing the compound’s poor aqueous solubility.

Computational Modeling

Docking simulations predict strong interactions with COX-2 (binding energy = -9.8 kcal/mol), suggesting anti-inflammatory potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume